CataCXium A Pd G3

Suzuki–Miyaura coupling cross-coupling heterocycle synthesis

CataCXium A Pd G3 is the evidence-based choice when cross-coupling viability is non-negotiable. Unlike in-situ Pd(OAc)₂/ligand combinations that deliver substantially lower yields, or alternative G3/G4 precatalysts (XPhos, SPhos) that fail completely (0% yield) in heterocycle Suzuki–Miyaura reactions, this preformed complex activates rapidly under mild base to deliver consistent, high-yield results. It achieves 98% yield in direct ortho-arylation of pyridinecarboxylic acids and 95% yield in 1-heteroaryl-3-azabicyclo[3.1.0]hexane synthesis. Its air-, moisture-, and thermal stability, combined with ChemBeads format availability, ensures reproducible performance across automated HTE platforms. For medicinal chemistry, process development, and polymer synthesis where selectivity and reliability are critical, this precatalyst eliminates the uncertainty of catalyst generation.

Molecular Formula C37H52NO3PPdS
Molecular Weight 728.3 g/mol
Cat. No. B13891364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCataCXium A Pd G3
Molecular FormulaC37H52NO3PPdS
Molecular Weight728.3 g/mol
Structural Identifiers
SMILESCCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]
InChIInChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1
InChIKeyQFHMWCPYABRFMY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CataCXium A Pd G3 Catalyst Procurement Guide: 3rd Generation Buchwald Precatalyst Specifications


CataCXium A Pd G3 (CAS 1651823-59-4) is a third-generation Buchwald palladium precatalyst featuring the electron-rich, sterically bulky di(1-adamantyl)-n-butylphosphine ligand coordinated to a palladium center with a methanesulfonate leaving group on a 2′-amino-1,1′-biphenyl backbone . This precatalyst belongs to the G3 Buchwald family, which is characterized by air-, moisture-, and thermal stability that enables convenient handling and reproducible catalytic performance across cross-coupling applications . The compound is commercially available from major suppliers and is specifically designed for rapid activation to the active Pd(0) species under mild basic conditions, facilitating low catalyst loadings in Suzuki–Miyaura, Buchwald–Hartwig, and related transformations .

CataCXium A Pd G3 vs. Generic Pd Catalysts: Why Direct Substitution Compromises Reaction Outcomes


Direct substitution of CataCXium A Pd G3 with alternative palladium sources—even those bearing the same ligand—cannot be performed without significant risk to reaction performance. In direct head-to-head comparisons, Pd(OAc)₂ combined with the same CataCXium A ligand under otherwise identical conditions produced substantially lower yields than the preformed G3 precatalyst, demonstrating that in situ catalyst generation fails to replicate the efficiency of the pre-ligated complex [1]. Furthermore, substitution with other G3 precatalysts bearing different phosphine ligands (e.g., XPhos Pd G3, SPhos Pd G4) has resulted in complete reaction failure (0% yield) in transformations where CataCXium A Pd G3 achieved excellent yields, underscoring that ligand-specific electronic and steric properties are non-interchangeable even within the same precatalyst family [2]. The G3 precatalyst architecture provides consistent, rapid activation kinetics that are highly condition-dependent and vary dramatically with ligand structure—a factor not replicated by generic Pd/ligand combinations [3].

CataCXium A Pd G3 Performance Data: Head-to-Head Quantitative Comparisons vs. SPhos Pd G3, XPhos Pd G3, and Pd(OAc)₂


CataCXium A Pd G3 vs. XPhos Pd G3 and SPhos Pd G4: 95% Yield vs. 0% in Suzuki–Miyaura Cross-Coupling

In a systematic catalyst screen for Suzuki–Miyaura cross-coupling, CataCXium A Pd G3 achieved 95% isolated yield under optimized conditions (2-MeTHF, 0.1 M), whereas XPhos Pd G3 and SPhos Pd G4 both produced 0% yield under identical reaction parameters. Pd(OAc)₂ and Pd₂(dba)₃ also yielded 0%, while Pd(Amphos)Cl₂ produced only 22% and (PPh₃)₂PdCl₂ gave 46% [1]. This represents a quantified difference of 95 percentage points between CataCXium A Pd G3 and the structurally analogous G3/G4 precatalysts bearing alternative ligands.

Suzuki–Miyaura coupling cross-coupling heterocycle synthesis

CataCXium A Pd G3 vs. SPhos Pd G3: 61% Yield in Sulfinamide Synthesis vs. Standard 86% with Different Substrate Profile

In the optimization of sulfinamide synthesis, substituting SPhos Pd G3 with CataCXium A Pd G3 resulted in a yield of 61%, compared to the standard condition yield of 86% with SPhos Pd G3 under the same reaction parameters. Extended reaction time with SPhos Pd G3 (18 h vs. standard) produced 65%, while the Pd(OAc)₂ + SPhos in situ system achieved 75% [1]. The data demonstrate that CataCXium A Pd G3 provides a distinct, quantifiable alternative reactivity profile with this substrate class, achieving moderate but synthetically useful yields where the standard precatalyst may be suboptimal for specific substrate-electronic requirements.

sulfinamide synthesis C–S bond formation palladium catalysis

CataCXium A Pd G3 vs. t-Bu₃P-Pd Catalyst: Superior Performance in Unstoichiometric Suzuki–Miyaura Coupling Polymerization

In unstoichiometric Suzuki–Miyaura coupling polymerization of excess dibromofluorene with pinacol fluorenediboronate or pinacol benzothiadiazoleboronate, the palladium CataCXium A catalyst was more effective than the t-Bu₃P-Pd catalyst system, affording high-molecular-weight conjugated polymers with pinacol boronate ends [1]. This differential performance is attributed to the unique steric and electronic properties of the di(1-adamantyl)-n-butylphosphine ligand, which modulates catalyst reactivity in polymer-forming reactions where chain-growth control is essential.

conjugated polymers Suzuki–Miyaura polymerization catalyst selectivity

CataCXium A Pd G3: Regioselectivity Control with 98% Yield and Complete Suppression of Aryne Pathway

Utilizing CataCXium A as the Pd G3 Buchwald palladacycle precatalyst gave a nearly quantitative yield (98%) and complete regioselectivity for the desired product 3a. Critically, the competing aryne pathway byproduct (3b) was not observed via ¹H NMR spectroscopy combined with GC–MS analysis, demonstrating that CataCXium A Pd G3 can fully shut down undesired mechanistic pathways [1]. This selectivity outcome is attributed to the enhanced electron-rich character of the CataCXium A ligand compared to alternative phosphines.

regioselectivity aryne suppression cross-coupling optimization

CataCXium A Pd G3 Stability and Handling: Air-, Moisture-, and Thermal Stability Enabling Reproducible Multi-Step Syntheses

CataCXium A Pd G3, as part of the G3 Buchwald precatalyst family, exhibits air-, moisture-, and thermal stability, with a melting point (decomposition) range of 196–241 °C . This stability profile contrasts with many traditional Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) that require rigorous inert atmosphere handling and degrade upon exposure to ambient conditions. The G3 architecture enables convenient benchtop handling, supports reproducible results in multi-step syntheses, and is suitable for automated solid dispensing and high-throughput experimentation .

catalyst stability air-stable catalysts reproducibility

CataCXium A Pd G3 Applications: Optimal Scenarios for Pharmaceutical Synthesis, Polymer Chemistry, and High-Throughput Experimentation


Pharmaceutical Intermediate Synthesis Requiring High Yields with Challenging Substrate Combinations

In the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes via Suzuki–Miyaura cross-coupling—a scaffold relevant to pharmaceutical development—CataCXium A Pd G3 has been specifically employed to achieve efficient C–C bond formation . The 95% yield advantage over XPhos Pd G3 and SPhos Pd G4 (0% each) under optimized conditions makes this precatalyst the evidence-based choice for heterocycle coupling applications where alternative G3/G4 catalysts fail [1]. This scenario is particularly relevant for medicinal chemistry groups optimizing lead compounds where reaction viability, not incremental yield improvement, is the primary constraint.

Direct Ortho-Arylation of Pyridinecarboxylic Acids for Late-Stage Functionalization

CataCXium A Pd G3 is explicitly indicated for direct ortho-arylation of pyridinecarboxylic acids, a transformation that enables late-stage diversification of nitrogen-containing heterocycles common in drug discovery programs . The precatalyst's ability to achieve 98% yield with complete regioselectivity and suppression of competing aryne pathways provides the selectivity control required for functionalizing complex substrates where multiple reactive sites exist [2]. This application scenario addresses the needs of process chemists and medicinal chemists seeking predictable, selective functionalization of pyridine-containing scaffolds.

Conjugated Polymer Synthesis via Unstoichiometric Suzuki–Miyaura Coupling Polymerization

For materials scientists and polymer chemists synthesizing conjugated polymers (e.g., fluorene- and cyclopentadithiophene-based systems) via unstoichiometric Suzuki–Miyaura coupling polymerization, CataCXium A Pd G3 provides superior performance compared to t-Bu₃P-Pd catalyst systems [3]. The catalyst enables the production of high-molecular-weight polymers with controlled end-group functionality (pinacol boronate ends), a critical requirement for subsequent chain extension, block copolymer synthesis, or materials property optimization in organic electronics applications.

High-Throughput Experimentation and Automated Synthesis Workflows

The air-, moisture-, and thermal stability of CataCXium A Pd G3, combined with its availability in ChemBeads format, makes this precatalyst specifically suitable for automated solid dispensing platforms and high-throughput experimentation (HTE) workflows . The G3 architecture's consistent activation kinetics and benchtop stability eliminate the variable performance associated with air-sensitive Pd(0) sources in automated systems. This scenario is directly relevant for pharmaceutical process development groups, catalysis screening laboratories, and contract research organizations conducting parallel reaction optimization where reproducibility and operational simplicity are paramount procurement criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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